molecular formula C15H16F2N2O4 B2500236 Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 129355-67-5

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2500236
CAS No.: 129355-67-5
M. Wt: 326.3
InChI Key: BAGSAELPUFQIOC-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a fluorinated piperazine derivative with a molecular structure featuring a 2,6-difluorobenzoyl group attached to the piperazinyl ring and an ethyl acetate moiety. This compound is part of a broader class of small molecules designed for pharmaceutical and chemical research, particularly as intermediates in drug synthesis. Its structural complexity arises from the combination of fluorinated aromatic systems and a bicyclic piperazine-acetate framework, which may influence its reactivity, solubility, and biological activity .

The ethyl ester group serves as a common protecting group for carboxylic acids, enabling further functionalization in synthetic pathways .

Properties

IUPAC Name

ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O4/c1-2-23-12(20)8-11-14(21)18-6-7-19(11)15(22)13-9(16)4-3-5-10(13)17/h3-5,11H,2,6-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGSAELPUFQIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl 2-piperazinylacetate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate (CAS: MFCD07187803)

  • Key Differences : Replaces the 2,6-difluorobenzoyl group with a 4-fluorobenzyl substituent.
  • Impact: The benzyl group (vs. The single fluorine atom at the para position may decrease steric hindrance compared to the 2,6-difluoro configuration .
  • Applications : Used in peptide coupling and as an intermediate for kinase inhibitors .

Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS: 318288-62-9)

  • Key Differences : Features a 2,4-difluorobenzoyl group instead of 2,6-difluoro.
  • Impact : The ortho-para fluorine arrangement may create distinct electronic environments, influencing hydrogen bonding and lipophilicity. This substitution pattern is associated with enhanced antibacterial activity in some studies .

2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS: 1033600-27-9)

  • Key Differences : Substitutes the benzoyl group with a 2-chloro-6-fluorobenzyl moiety and replaces the ethyl ester with a carboxylic acid.
  • Impact : The chlorine atom introduces greater steric bulk and electronegativity, which may affect binding to biological targets. The free carboxylic acid enables direct conjugation in drug design .

Physicochemical and Hazard Profiles

Compound Molecular Weight Hazard Profile Key Applications
Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate ~340.3 g/mol Causes severe burns (Risk Phrase: R34) Pharmaceutical intermediate, protease inhibitor research
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate ~340.3 g/mol Similar hazards (Causes burns) Antibacterial agent development
2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid ~312.7 g/mol Warning (H303+H313+H333) Kinase inhibitor synthesis

Notes

  • Safety : All analogs require strict handling protocols (e.g., PPE, fume hoods) due to corrosive properties .
  • Regulatory Status : Compounds like 318288-62-9 are listed in pharmaceutical impurity standards (e.g., EP), underscoring their relevance in quality control .

Biological Activity

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16F2N2O4
  • Molecular Weight : 326.30 g/mol
  • Structural Features : The compound features an ethyl ester group, a piperazine moiety, and a difluorobenzoyl group, which contribute to its unique properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl 2-piperazinylacetate. The reaction is generally conducted under basic conditions using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors that modulate cellular signaling pathways.

Further research is required to elucidate the exact molecular targets and pathways involved in its action.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown moderate to satisfactory activity against various strains of pathogenic fungi using the microdilution broth method.

PathogenActivity Level
Candida albicansModerate
Aspergillus nigerSatisfactory
Staphylococcus aureusModerate

Antiviral Properties

In addition to its antimicrobial effects, this compound is being investigated for potential antiviral activity. Initial findings suggest it may inhibit viral replication through mechanisms similar to those observed in other piperazine derivatives.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antifungal activity of this compound against five strains of pathogenic fungi. Results indicated that the compound demonstrated significant antifungal activity compared to control groups .
  • Pharmacological Assessment :
    In a pharmacological assessment involving animal models, the compound was shown to reduce inflammation and exhibit analgesic effects. These findings suggest potential applications in treating inflammatory diseases .

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